5-Aminoindazole hydrochloride

Corrosion Inhibition Mild Steel Sulfuric Acid

Free base indazoles often exhibit poor aqueous solubility, compromising assay reproducibility. 5-Aminoindazole hydrochloride (CAS 64309-76-8) resolves this with enhanced solubility and consistent formulation. • 98% HPLC purity; mp 283-295°C. • Enables double-digit nanomolar JNK3 inhibitors with brain penetration. • 6000-fold potency improvement in antimicrobial SAR campaigns. Specify the HCl salt for reliable solution-phase handling.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 64309-76-8
Cat. No. B1288599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoindazole hydrochloride
CAS64309-76-8
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=NN2.Cl
InChIInChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H
InChIKeyDHDNJTBILGPMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoindazole Hydrochloride — Baseline Profile


5-Aminoindazole hydrochloride (CAS 64309-76-8), also designated 1H-indazol-5-amine hydrochloride, is a heterocyclic aromatic amine of the indazole class bearing a primary amino substituent at the 5-position of the indazole ring. It is routinely supplied as a solid with a minimum purity specification of 98% (HPLC) and a melting point range of 283–295 °C, distinguishing it from the free base 5-aminoindazole (CAS 19335-11-6) which melts at 176–181 °C . The compound serves as a versatile synthetic building block in medicinal chemistry, particularly for the construction of kinase-targeted pharmacophores and antimicrobial agent cores [1].

5-Aminoindazole Hydrochloride — Analogue Substitution Risks


Indazole derivatives are not functionally interchangeable. Subtle variations in substituent position or counter‑ion identity can fundamentally alter physicochemical properties, biological activity, and material performance. For instance, 5-aminoindazole and 6-aminoindazole exhibit divergent biological profiles—5-aminoindazole demonstrates antispermatogenic activity whereas 6-aminoindazole reduces gastric acid secretion [1]. Moreover, the hydrochloride salt form confers enhanced aqueous solubility relative to the free base, a critical consideration for reproducible formulation in biochemical assays . The following quantitative evidence demonstrates precisely where 5-aminoindazole hydrochloride and its parent 5-aminoindazole moiety differentiate from the most scientifically relevant comparators.

5-Aminoindazole HCl — Comparative Evidence Guide


Corrosion Inhibition: 5-Aminoindazole vs. 5-Nitroindazole

5-Aminoindazole (AIA) demonstrates superior corrosion inhibition efficiency on mild steel in acidic environments compared to 5‑nitroindazole (NIA). Electrochemical analysis in 1 M HCl reveals that AIA achieves a higher inhibition efficiency than NIA, a difference attributed to the stronger electron‑donating effect of the –NH₂ group in AIA relative to the electron‑withdrawing –NO₂ group in NIA [1]. At 323 K in 0.5 M H₂SO₄, 5‑aminoindazole alone provides 33.68% inhibition efficiency, whereas a derivatized aminoindazole achieves 86.97% efficiency, demonstrating that the 5‑amino substitution offers a modifiable handle for performance optimization [2].

Corrosion Inhibition Mild Steel Sulfuric Acid Electron Donation

Thermodynamic Stability: 5- vs. 6-Aminoindazole

In direct experimental and computational comparison, 6‑aminoindazole is the more thermodynamically stable isomer relative to 5‑aminoindazole. Standard molar enthalpies of formation in the gaseous phase at T = 298.15 K were determined as 265.1 ± 1.8 kJ mol⁻¹ for 5‑aminoindazole and 263.0 ± 1.7 kJ mol⁻¹ for 6‑aminoindazole [1]. The lower enthalpy value for the 6‑amino isomer corresponds to greater stability, a conclusion corroborated by high‑level ab initio G3(MP2)//B3LYP calculations [1].

Thermodynamics Enthalpy of Formation Structural Isomerism Computational Chemistry

Hydrogen-Bond Acceptor: 5-Aminoindazole vs. Isomers

Among the three aminoindazole positional isomers, 5‑aminoindazole (5‑AI) exhibits distinct hydrogen‑bond acceptor behavior in the ground electronic state. Multiparametric analysis of absorption and fluorescence spectra in thirteen solvents reveals that in the ground state (S₀), 5‑AI acts as a better hydrogen‑bond acceptor than both 6‑AI and 7‑AI [1]. Additionally, 5‑AI and 6‑AI show decreasing non‑radiative decay constants with increasing solvent polarity, suggesting a more planar geometry in the excited singlet state (S₁) compared to the ground state [1].

Solvatochromism Fluorescence Spectroscopy Hydrogen Bonding Photophysical Properties

JNK3 Inhibitor Optimization: 5-Aminoindazole Scaffold

Cyclization of a pyrazole‑based HTS screening hit to a 5‑aminoindazole‑containing 1‑aryl‑1H‑indazole scaffold produced a marked improvement in JNK3 kinase inhibitory activity. The optimized lead compound 5r from this series achieved double‑digit nanomolar JNK3 inhibition with good in vivo exposure in mouse models, representing a substantial potency enhancement over the original HTS hit [1]. This series also demonstrated moderate selectivity against JNK1 [1].

Kinase Inhibition JNK3 Structure–Activity Relationship Medicinal Chemistry

Antimicrobial Optimization: 5-Aminoindazole Scaffold

Employment of 5‑aminoindazole as the core scaffold in a structure‑guided drug design campaign targeting SAH/MTA nucleosidase enabled a 6000‑fold increase in antimicrobial potency within a development timeline of several months [1]. The optimized series yielded low nanomolar inhibitors with broad‑spectrum antimicrobial activity, demonstrating the scaffold‘s exceptional amenability to rapid potency optimization via structure‑based methodologies [1].

Antimicrobial SAH/MTA Nucleosidase Structure‑Based Design Potency Optimization

Hydrochloride Salt vs. Free Base: Solubility

The hydrochloride salt of 5‑aminoindazole (CAS 64309-76-8) provides enhanced aqueous solubility relative to the free base form (CAS 19335-11-6), a critical advantage for biochemical assay preparation and reproducible formulation . Physical property specifications further differentiate the two forms: the hydrochloride salt exhibits a melting point range of 283–295 °C with minimum HPLC purity of 98%, whereas the free base melts at 176–181 °C with a typical purity specification of 95% .

Salt Form Solubility Formulation Procurement Specification

5-Aminoindazole HCl — Research & Industrial Applications


Mild Steel Corrosion Inhibition

Based on direct head‑to‑head electrochemical evidence showing that 5‑aminoindazole outperforms 5‑nitroindazole in corrosion inhibition of carbon steel in 1 M HCl [1], materials science groups developing protective formulations for mild steel pipelines, storage tanks, or industrial processing equipment exposed to acidic conditions should prioritize 5‑aminoindazole (or its derivatives) as the preferred indazole‑based inhibitor platform. The electron‑donating –NH₂ group confers superior adsorption and protective layer formation relative to electron‑withdrawing analogues.

Kinase Inhibitor Optimization

Research teams pursuing JNK3 kinase inhibitors for neuroscience or inflammatory disease indications can leverage the demonstrated capacity of the 5‑aminoindazole scaffold to convert a weakly active pyrazole HTS hit into a double‑digit nanomolar, brain‑penetrant lead with in vivo exposure [2]. The scaffold offers a structurally validated entry point for hit‑to‑lead campaigns requiring rapid potency improvement and CNS‑relevant pharmacokinetic properties.

Antimicrobial Potency Optimization

For infectious disease research programs operating under accelerated timelines, 5‑aminoindazole provides a core scaffold with proven ability to generate broad‑spectrum antimicrobial agents against SAH/MTA nucleosidase targets. The documented 6000‑fold potency improvement achieved through structure‑based design [3] demonstrates the scaffold‘s exceptional tractability for computational chemistry‑guided optimization, making it a strategic building block selection for urgent antimicrobial discovery efforts.

Aqueous Solubility for Assays

Laboratories conducting enzyme kinetics, protein‑ligand binding studies, or high‑throughput screening where precise solution‑phase handling is critical should specify the hydrochloride salt form (CAS 64309-76-8) rather than the free base (CAS 19335-11-6). The salt form‘s enhanced aqueous solubility directly addresses formulation challenges that can introduce variability into assay results, supporting more reproducible experimental outcomes across replicate measurements.

Technical Documentation Hub

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